[1] 1-Octanethiol, 98%, Thermo Scientific Chemicals
1-Octanethiol has a molecular weight of approximately 146.3 g/mol and a boiling point of 199 °C (390 °F) at standard atmospheric pressure. It is insoluble in water but less dense than water, with a specific gravity of about 0.84 . The compound has a flash point of 46 °C (115 °F), indicating that it requires moderate heating to ignite . Due to its toxicity, exposure can cause irritation to the eyes, skin, and respiratory system, leading to symptoms such as dizziness, nausea, and headaches .
1-Octanethiol is a hazardous compound and should be handled with caution. Key safety concerns include:
These reactions are significant in organic synthesis and the production of more complex molecules.
The biological activity of 1-octanethiol has been studied primarily concerning its toxicity. It poses health risks upon inhalation or skin contact, causing irritation and potential long-term effects on the central nervous system . Research indicates that exposure can lead to adverse effects such as increased respiration rates and cyanosis (bluish discoloration due to lack of oxygen) .
1-Octanethiol can be synthesized through several methods:
These methods are essential for producing 1-octanethiol for industrial applications.
1-Octanethiol finds use in various applications:
Its versatility is crucial for both industrial and laboratory settings.
Studies on the interactions of 1-octanethiol with other compounds indicate that it can form complexes with metals and other organics. This property makes it valuable in materials science, particularly in the development of sensors and catalysts. Its reactivity profile suggests caution when handling due to potential incompatibilities with strong oxidizers and acids .
Several compounds share structural similarities with 1-octanethiol. Here’s a comparison highlighting its uniqueness:
Compound | Chemical Formula | Boiling Point (°C) | Unique Feature |
---|---|---|---|
1-Octanethiol | C₈H₁₈S | 199 | Contains a thiol group |
1-Hexanethiol | C₆H₁₄S | 130 | Shorter carbon chain |
1-Nonanethiol | C₉H₂₀S | 210 | Longer carbon chain |
1-Decanethiol | C₁₀H₂₂S | 230 | Longer carbon chain |
1-Octanethiol's eight-carbon structure distinguishes it from shorter or longer-chain thiols, affecting its physical properties and reactivity.
The phase-transfer catalyzed synthesis of 1-octanethiol represents one of the most efficient methodological approaches for producing this organosulfur compound. The reaction involves the nucleophilic displacement of n-octyl bromide by sodium hydrosulfide in the presence of tetrabutylammonium bromide as the phase-transfer catalyst. This methodology demonstrates exceptional efficiency in facilitating the transfer of the hydrosulfide anion from the aqueous phase into the organic phase where the alkyl halide substrate resides.
The fundamental mechanism of this phase-transfer catalytic process involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the hydrosulfide anion. Tetrabutylammonium bromide functions as the phase-transfer agent by repeatedly transporting the nucleophilic hydrosulfide species across the phase boundary. The quaternary ammonium salt creates an environment where the typically water-soluble sodium hydrosulfide becomes soluble in organic solvents, thereby enabling efficient nucleophilic attack on the alkyl halide substrate.
Research findings indicate that this phase-transfer catalytic approach offers significant advantages over traditional synthetic methods. The reaction proceeds under relatively mild conditions and demonstrates excellent scalability for industrial applications. The catalytic nature of the tetrabutylammonium bromide requirement means that only small quantities of the phase-transfer agent are necessary to achieve high conversion rates, making this methodology both economically viable and environmentally sustainable.
The reaction pathway follows a bimolecular nucleophilic substitution mechanism where the hydrosulfide anion attacks the carbon atom bearing the bromine leaving group. The phase-transfer catalyst facilitates this process by maintaining a continuous supply of reactive hydrosulfide species in the organic phase throughout the reaction duration. The regeneration of the quaternary ammonium catalyst ensures that the reaction can proceed to completion with minimal catalyst loading.
The thiourea-mediated synthesis pathway represents an alternative and highly effective approach for preparing 1-octanethiol from alkyl halide precursors. This methodology involves a two-step process beginning with the nucleophilic displacement of the halide leaving group by thiourea, followed by hydrolytic cleavage of the intermediate alkyl isothiourea salt.
In the initial step, n-octyl bromide undergoes nucleophilic attack by thiourea to form an intermediate alkyl isothiourea salt. This reaction proceeds through a bimolecular nucleophilic substitution mechanism where the sulfur atom of thiourea functions as the nucleophilic center. The thiourea molecule offers several advantages as a nucleophile, including its neutral charge and relatively soft nucleophilic character, which makes it particularly effective for reactions with alkyl halides.
The subsequent hydrolysis step involves treatment of the alkyl isothiourea intermediate with aqueous base, typically sodium hydroxide, to cleave the carbon-sulfur bond and generate the desired thiol product. This hydrolytic process simultaneously releases urea as a byproduct, which can be easily separated from the organic thiol product through conventional purification techniques.
The thiourea-mediated pathway offers distinct advantages over direct hydrosulfide displacement reactions. Most notably, this approach circumvents the competing reaction between the thiol product and additional alkyl halide substrate, which can lead to the formation of unwanted sulfide byproducts. The two-step nature of the thiourea method effectively prevents overalkylation and ensures high selectivity for the desired monothiol product.
Research has demonstrated that this synthetic approach is particularly well-suited for the preparation of primary alkyl thiols from the corresponding bromide or iodide substrates. The method shows excellent compatibility with a wide range of functional groups and can be successfully applied to both laboratory-scale and larger preparative syntheses.
Comprehensive kinetic studies of 1-octanethiol synthesis have provided detailed insights into the reaction mechanisms and rate-determining steps involved in both phase-transfer catalyzed and direct nucleophilic substitution pathways. Experimental kinetic analysis of the phase-transfer catalyzed reaction between sodium hydrosulfide and n-octyl bromide has established that the reaction follows first-order kinetics with respect to the alkyl halide substrate.
The kinetic model developed for this reaction system can be described by the rate equation: r = (-dc/dt) = 7.97973 × 10⁷ exp(-7073.9/T)c, where r represents the reaction rate, c denotes the concentration of n-octyl bromide, and T indicates the absolute temperature. This mathematical model demonstrates excellent agreement with experimental data across a range of reaction conditions and provides a reliable framework for predicting reaction behavior under various operational parameters.
The apparent activation energy for the phase-transfer catalyzed synthesis has been determined to be 58.815 kilojoules per mole, which indicates a moderate energy barrier for the nucleophilic substitution process. This activation energy value is consistent with typical bimolecular nucleophilic substitution reactions involving primary alkyl halides and suggests that the reaction proceeds through a concerted mechanism rather than a stepwise ionization pathway.
Temperature dependence studies reveal that the reaction rate increases exponentially with temperature, following the Arrhenius relationship. The pre-exponential factor of 7.97973 × 10⁷ indicates a relatively high frequency of molecular collisions leading to productive reaction events. These kinetic parameters provide valuable guidance for optimizing reaction conditions and predicting scale-up behavior for industrial applications.
The kinetic modeling also reveals important information about the role of the phase-transfer catalyst in facilitating the reaction. While the catalyst does not appear directly in the rate equation, its presence is essential for maintaining the reactive concentration of hydrosulfide species in the organic phase where the alkyl halide substrate resides.
The choice of solvent system plays a critical role in determining both the reaction rate and overall yield in 1-octanethiol synthesis reactions. Studies of nucleophilic substitution reactions involving sulfur nucleophiles have demonstrated that solvent effects can significantly influence transition state stabilization and reaction kinetics. The polarity and hydrogen bonding characteristics of the solvent medium directly impact the solvation of reactants, transition states, and products throughout the reaction pathway.
In phase-transfer catalyzed systems, the organic solvent must provide adequate solubility for both the alkyl halide substrate and the catalyst-nucleophile complex while maintaining phase separation from the aqueous layer. Dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have been shown to enhance reaction rates by stabilizing the charged transition state without strongly solvating the nucleophilic anion.
Research on solvent effects in bimolecular nucleophilic substitution reactions reveals that the transition state structure remains relatively constant across different solvent systems when the charges and charge distribution of the nucleophile remain unchanged. This finding suggests that solvent optimization for 1-octanethiol synthesis should focus primarily on maximizing the effective concentration of reactive species rather than attempting to modify the intrinsic reaction mechanism.
The solvation behavior of the hydrosulfide nucleophile differs significantly between protic and aprotic solvents. In protic solvents such as methanol, hydrogen bonding interactions can reduce the nucleophilicity of the hydrosulfide anion by stabilizing its solvated form. Conversely, dipolar aprotic solvents provide less stabilization for the nucleophile while maintaining good solvation of the developing positive charge on the alkyl substrate in the transition state.
Optimization studies indicate that the most effective solvent systems for 1-octanethiol synthesis combine moderate polarity with minimal hydrogen bonding capability. Such solvents facilitate efficient phase transfer of the nucleophilic species while avoiding excessive stabilization that would reduce reactivity. The ideal solvent selection also considers practical factors such as boiling point, toxicity, and ease of product isolation during workup procedures.
Irritant;Environmental Hazard